N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide
Description
N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide is a synthetic acetohydrazide derivative characterized by a tert-butyl group and dual phenoxy substituents. Its structure features a central hydrazide backbone with a phenoxyacetyl group and a tert-butyl-modified phenoxy moiety.
Properties
IUPAC Name |
N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)22(19(24)15-26-17-12-8-5-9-13-17)21-18(23)14-25-16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCFCXWKSYGIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)COC1=CC=CC=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide typically involves the reaction of tert-butyl hydrazine with 2-phenoxyacetyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in a solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide has found applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. The exact molecular targets and pathways are still under investigation, but research suggests that it may interact with proteins and receptors involved in cell signaling and metabolism.
Comparison with Similar Compounds
Key Observations:
Anti-inflammatory Activity: Compound 9d () achieved 45% edema reduction, attributed to the electron-withdrawing chloro group enhancing target binding . Compound 4a () suppressed TNF-α by 57.3%, likely due to the morpholinoethoxy group improving solubility and bioavailability .
Enzyme Inhibition: Ethylthio-benzimidazolyl derivatives () showed potent α-glucosidase inhibition (IC50 ~7 μM), outperforming acarbose (IC50 = 378 μM).
Structural Determinants of Activity :
- Electron-withdrawing groups (e.g., chloro in 9d ) enhance anti-inflammatory effects by strengthening receptor interactions .
- Bulky substituents (e.g., tert-butyl in 4a ) improve metabolic stability and target engagement .
- Heterocyclic moieties (e.g., pyrazolyl in 4a ) contribute to kinase inhibition but require precise spatial arrangement for efficacy .
Biological Activity
N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide is an emerging compound in the field of medicinal chemistry, particularly noted for its biological activity. This compound belongs to a class of hydrazones, which are derivatives of hydrazine and have shown promise in various therapeutic applications, including anti-inflammatory and anti-cancer activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including experimental data, case studies, and structure-activity relationships.
Chemical Structure and Synthesis
The chemical structure of N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of phenoxyacetyl hydrazine with tert-butyl and phenoxy groups. The synthesis pathway typically includes the formation of the hydrazone linkage, which is critical for its biological activity.
Anti-inflammatory Activity
N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide exhibits significant anti-inflammatory properties. In preclinical studies, it has been shown to reduce inflammation in carrageenan-induced rat paw edema models. The results indicated a 58% reduction in paw edema compared to control groups, demonstrating its potential as a non-steroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal toxicity compared to traditional NSAIDs like diclofenac .
Table 1: Comparative Anti-inflammatory Activity
| Compound | % Reduction in Paw Edema | Reference Drug Activity (%) |
|---|---|---|
| N'-tert-butyl-2-phenoxy... | 58 | 35-74 |
| Diclofenac | 35-74 | - |
The anti-inflammatory effects are attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. Studies have reported IC50 values ranging from 0.06 to 0.97 μM , indicating potent inhibitory effects against COX-2 compared to conventional NSAIDs .
Anticancer Activity
Recent investigations have also highlighted the anticancer potential of N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide. In vitro studies demonstrated its efficacy against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer), with IC50 values as low as 6.6 μM , showcasing superior activity compared to standard treatments like 5-Fluorouracil .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Reference Standard IC50 (μM) |
|---|---|---|
| HepG2 | 6.6 | 7.4 |
| A549 | 6.9 | 8.3 |
| MKN74 | 137.38 | - |
Safety Profile
Safety assessments have been conducted to evaluate the toxicological properties of this compound. Parameters such as liver enzyme levels (AST and ALT), renal function markers (creatinine and urea), and histological evaluations were analyzed in animal models. Results indicated no significant adverse effects on renal or liver functions, suggesting a favorable safety profile conducive for further development .
Case Study 1: In Vivo Efficacy
In a study focused on the anti-inflammatory efficacy of N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide, researchers administered the compound to rats subjected to carrageenan-induced inflammation. The treated group exhibited a marked reduction in paw swelling compared to controls over several time points, reinforcing its potential as a therapeutic agent for inflammatory conditions .
Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer properties of this compound against HepG2 cells. The results indicated that treatment with N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide led to significant apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide and related hydrazide derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, refluxing hydrazide precursors with acylating agents (e.g., phenoxyacetyl chloride) in aprotic solvents (e.g., THF or DCM) under anhydrous conditions is a standard approach. Key steps include maintaining temperatures of 80–100°C for 4–6 hours, followed by ice-cold water quenching, filtration, and recrystallization (methanol/ethanol) to isolate the product . Characterization typically involves H/C NMR, FT-IR, and mass spectrometry to confirm hydrazide bond formation and substituent orientation .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR can confirm the tert-butyl group (δ ~1.2 ppm, singlet) and phenoxy protons (δ ~6.8–7.5 ppm). C NMR identifies carbonyl carbons (δ ~165–175 ppm) and quaternary carbons in the tert-butyl group .
- Mass Spectrometry (ESI/MS) : Used to verify molecular ion peaks and fragmentation patterns. For example, a molecular ion at m/z 428.3 ([M+H]) was reported for a structurally similar hydrazide derivative .
- FT-IR : Peaks at ~3250 cm (N-H stretch) and ~1650 cm (C=O stretch) confirm hydrazide functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of N'-tert-butyl-2-phenoxy-N'-(2-phenoxyacetyl)acetohydrazide?
- Methodological Answer :
- Temperature Control : Heating at 100°C under reflux ensures complete reaction while minimizing side products (e.g., hydrolysis of the hydrazide bond) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reagent solubility and reaction kinetics.
- Stoichiometry : A 1:1.2 molar ratio of hydrazide precursor to acylating agent ensures excess electrophile for complete substitution .
- Purification : Silica gel flash chromatography (ethyl acetate/hexane, 30:70) effectively removes unreacted starting materials .
Q. What strategies are effective for resolving enantiomers or byproducts during synthesis?
- Methodological Answer : Chiral separation techniques are critical for isolating enantiomers. For example:
- Chiralpak® OD Columns : Use 20% methanol with 0.2% dimethylamine in supercritical CO at 35°C and 100 bar pressure. Retention times (e.g., 1.6 vs. 2.4 minutes) distinguish isomers, achieving >98% enantiomeric excess .
- Recrystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) can isolate specific enantiomers .
Q. How can computational methods elucidate the electronic properties or reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Basis sets like B3LYP/6-31G(d) are commonly used .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize anti-inflammatory or antimicrobial activity observed in vitro .
Q. How should researchers address contradictions between observed bioactivity and structural data?
- Methodological Answer :
- Bioactivity Validation : Replicate assays (e.g., COX-2 inhibition for anti-inflammatory studies) under standardized conditions (pH, temperature) .
- Structural Reanalysis : Use X-ray crystallography (as in ) to confirm stereochemistry and rule out polymorphic variations .
- Byproduct Analysis : LC-MS or HPLC-MS can identify impurities (e.g., hydrolyzed products) that may skew bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
